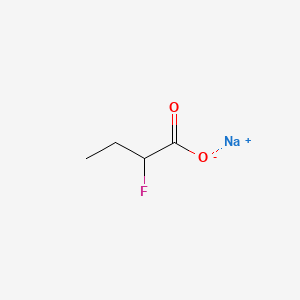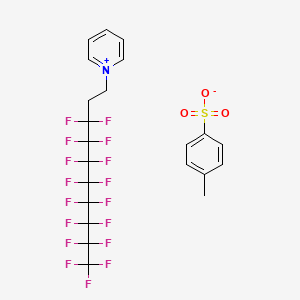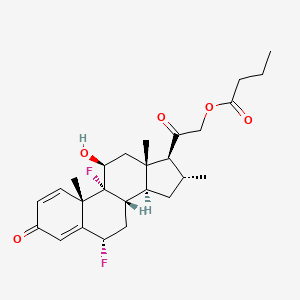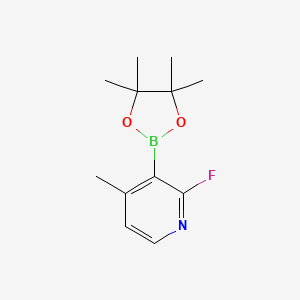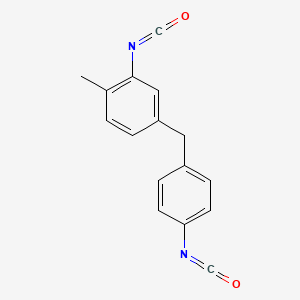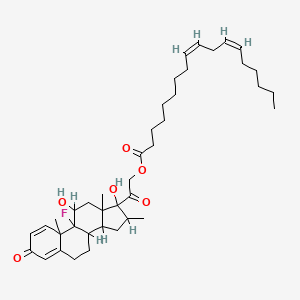
Dexamethasone 21-linolelaidate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dexamethasone 21-linolelaidate is a synthetic derivative of dexamethasone, a well-known glucocorticoid used for its potent anti-inflammatory and immunosuppressive properties. This compound is formed by esterifying dexamethasone with linolelaidic acid, a trans-isomer of linoleic acid. The modification aims to enhance the pharmacokinetic properties and therapeutic efficacy of dexamethasone.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dexamethasone 21-linolelaidate typically involves the esterification of dexamethasone with linolelaidic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is conducted under anhydrous conditions to prevent hydrolysis and is typically performed at room temperature to maintain the integrity of the reactants.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.
化学反应分析
Types of Reactions
Dexamethasone 21-linolelaidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert the ketone group in dexamethasone to a hydroxyl group.
Substitution: The ester linkage can be hydrolyzed under acidic or basic conditions to yield dexamethasone and linolelaidic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Hydrolysis is typically carried out using dilute hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Oxidation: Hydroxylated dexamethasone derivatives.
Reduction: Reduced dexamethasone with a hydroxyl group.
Substitution: Free dexamethasone and linolelaidic acid.
科学研究应用
Dexamethasone 21-linolelaidate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study esterification reactions and the stability of ester linkages.
Biology: Investigated for its effects on cellular processes and gene expression due to its glucocorticoid activity.
Medicine: Explored for its potential in treating inflammatory and autoimmune diseases, as well as its enhanced pharmacokinetic properties compared to dexamethasone.
Industry: Utilized in the development of drug delivery systems, such as nanoparticles and microparticles, to improve the bioavailability and therapeutic efficacy of dexamethasone.
作用机制
Dexamethasone 21-linolelaidate exerts its effects by binding to the glucocorticoid receptor, leading to the modulation of gene expression. This interaction results in the suppression of pro-inflammatory cytokines and the inhibition of immune cell activation. The esterification with linolelaidic acid enhances the compound’s lipophilicity, allowing for better cellular uptake and prolonged action.
相似化合物的比较
Similar Compounds
Dexamethasone: The parent compound, widely used for its anti-inflammatory and immunosuppressive properties.
Prednisolone: Another glucocorticoid with similar therapeutic effects but different pharmacokinetic properties.
Hydrocortisone: A naturally occurring glucocorticoid with a broader range of applications but lower potency.
Uniqueness
Dexamethasone 21-linolelaidate is unique due to its esterification with linolelaidic acid, which enhances its pharmacokinetic profile. This modification allows for improved cellular uptake, prolonged action, and potentially reduced side effects compared to dexamethasone.
属性
CAS 编号 |
58769-04-3 |
|---|---|
分子式 |
C40H59FO6 |
分子量 |
654.9 g/mol |
IUPAC 名称 |
[2-(9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C40H59FO6/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-36(45)47-28-35(44)40(46)29(2)25-33-32-22-21-30-26-31(42)23-24-37(30,3)39(32,41)34(43)27-38(33,40)4/h9-10,12-13,23-24,26,29,32-34,43,46H,5-8,11,14-22,25,27-28H2,1-4H3/b10-9-,13-12- |
InChI 键 |
JCTITVWENFVLBV-UTJQPWESSA-N |
手性 SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)O |
规范 SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


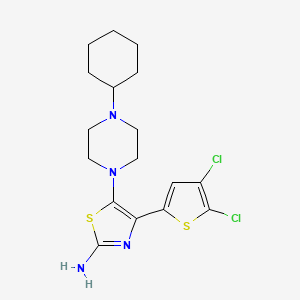

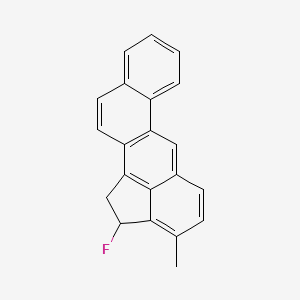

![Diethyl 2-acetamido-2-[(4-amino-3-methoxyphenyl)methyl]propanedioate](/img/structure/B13413543.png)
